molecular formula C16H13ClN2O B11839613 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine CAS No. 824935-60-6

2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine

Cat. No.: B11839613
CAS No.: 824935-60-6
M. Wt: 284.74 g/mol
InChI Key: UEMQUGOKGBUDGQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine is a quinoline derivative known for its significant pharmacological properties. . This compound, in particular, has garnered attention for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine typically involves the reaction of 2-chloroquinoline with 4-methoxyaniline. This reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 1-pentanol . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the quinoline ring .

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the induction of apoptosis in cancer cells . The compound’s ability to bind to specific proteins and disrupt their function is central to its biological activity.

Comparison with Similar Compounds

  • 2-Chloro-N-(4-ethoxyphenyl)quinolin-4-amine
  • 2-Chloro-N-(4-phenoxyphenyl)quinolin-4-amine
  • 2-Chloro-N-(3-methoxyphenyl)quinolin-4-amine

Comparison: Compared to its analogs, 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The methoxy group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)18-15-10-16(17)19-14-5-3-2-4-13(14)15/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQUGOKGBUDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20837734
Record name 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824935-60-6
Record name 2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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